molecular formula C6H5F3N2O B11777119 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole

2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole

Cat. No.: B11777119
M. Wt: 178.11 g/mol
InChI Key: ZOECXRXMERRBRY-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole is a fluorinated heterocyclic compound. It features a trifluoromethyl group attached to an oxazole ring, which is fused with a pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole can be achieved through several methods. One common approach involves the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium. This tandem cyclization proceeds via a single-electron transfer (SET) reduction followed by a 5-endo-trig pathway .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic routes, such as the one mentioned above, can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, elemental tellurium, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and specific catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated oxazoles and pyrroles, such as:

  • 2-(Trifluoromethyl)oxazole
  • 2-(Trifluoromethyl)pyrrole
  • 2-(Trifluoromethyl)benzoxazole

Uniqueness

What sets 2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole apart is its fused ring structure, combining both oxazole and pyrrole rings. This fusion imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

2-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)5-11-3-1-10-2-4(3)12-5/h10H,1-2H2

InChI Key

ZOECXRXMERRBRY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)OC(=N2)C(F)(F)F

Origin of Product

United States

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